

# Carcinogenic Potential of Methyl Ethanesulfonate: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Methyl ethanesulfonate

Cat. No.: B156760

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## An Important Note on Data Availability

Following a comprehensive review of publicly available scientific literature, it is crucial to inform the reader that there is a significant lack of detailed data regarding the carcinogenic potential of **methyl ethanesulfonate** (MES), CAS number 1912-28-3. While its structural similarity to known potent carcinogens like methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS) suggests a potential for genotoxicity and carcinogenicity, extensive experimental data from in vivo or in vitro studies to substantiate this hypothesis is not readily available. This guide, therefore, summarizes the limited existing information and highlights the data gaps. It is critical to distinguish **methyl ethanesulfonate** from the well-studied carcinogen methyl methanesulfonate (MMS).

## Executive Summary

**Methyl ethanesulfonate** (MES) is a sulfonic acid ester.<sup>[1]</sup> While it is recognized as a potential alkylating agent, which suggests a theoretical risk of genotoxicity, there is a notable absence of comprehensive studies to define its carcinogenic potential.<sup>[2]</sup> Material Safety Data Sheets (MSDS) for MES often state that no data is available for carcinogenicity, germ cell mutagenicity, or reproductive toxicity. One source alludes to "Mutation data reported" and "Experimental reproductive effects," but specific studies or quantitative data are not provided.<sup>[3]</sup> Consequently, a definitive assessment of its carcinogenicity cannot be made at this time. This document outlines the available chemical information for MES and draws parallels with related,

well-characterized compounds to infer potential hazards, while clearly indicating the absence of direct experimental evidence.

## Chemical and Physical Properties

A summary of the basic chemical and physical properties of **methyl ethanesulfonate** is provided in Table 1. This information is useful for handling and for theoretical modeling of its reactivity and potential biological interactions.

Property	Value	Reference
CAS Number	1912-28-3	[2]
Molecular Formula	C3H8O3S	[2]
Molecular Weight	124.16 g/mol	[2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	214 °C	[3]
Flash Point	84 °C	[3]
Solubility	Soluble in water and organic solvents	[2]
Synonyms	Ethanesulfonic acid, methyl ester; Methyl ethane sulphonate; Methyl ethylsulfonate	[2]

## Toxicological Data: A Comparative Analysis with Related Compounds

Given the scarcity of data on **methyl ethanesulfonate**, it is informative to consider the toxicological profiles of structurally similar alkyl alkanesulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS). These compounds are well-documented genotoxic carcinogens.

## Mechanism of Action of Related Alkylating Agents

Methyl methanesulfonate and ethyl methanesulfonate are monofunctional alkylating agents. Their primary mechanism of genotoxicity involves the covalent attachment of their alkyl group to nucleophilic sites on DNA bases. This process, known as DNA alkylation, can lead to several mutagenic and cytotoxic consequences:

- **Formation of DNA Adducts:** Alkylation can occur at various positions on the DNA bases, with the N7 position of guanine and the N3 position of adenine being common targets.<sup>[4]</sup>
- **DNA Damage and Repair:** The formation of these adducts can interfere with DNA replication and transcription. If not properly repaired by cellular DNA repair mechanisms (such as Base Excision Repair), these lesions can lead to mutations.
- **Mutagenesis:** Mis-pairing of alkylated bases during DNA replication can result in point mutations.
- **Chromosomal Aberrations:** DNA strand breaks can also occur as a secondary consequence of DNA alkylation, leading to more extensive chromosomal damage.

It is plausible that **methyl ethanesulfonate**, as an alkylating agent, could induce similar types of DNA damage.<sup>[2]</sup> However, without experimental data, this remains a hypothesis.

## Experimental Data on Methyl Ethanesulfonate (MES)

As of the date of this guide, there is no publicly available quantitative data from carcinogenicity bioassays, in vivo genotoxicity studies (e.g., micronucleus tests, Comet assays), or in vitro mutagenicity assays (e.g., Ames test) specifically for **methyl ethanesulfonate**.

One available Material Safety Data Sheet explicitly states the following for **methyl ethanesulfonate**<sup>[5]</sup>:

- **Carcinogenicity:** No data available
- **Germ cell mutagenicity:** No data available
- **Reproductive toxicity:** No data available

This lack of data prevents the creation of summary tables for quantitative analysis or detailed descriptions of experimental protocols as requested.

## Signaling Pathways

Due to the absence of studies on the biological effects of **methyl ethanesulfonate**, there is no information on any signaling pathways that it may modulate. For related compounds like MMS, DNA damage response pathways involving proteins such as p53, ATM, and ATR are activated. However, it is not known if MES would trigger similar responses.

## Conclusion and Future Directions

The carcinogenic potential of **methyl ethanesulfonate** remains largely uncharacterized. While its chemical structure suggests a potential for genotoxicity through DNA alkylation, this has not been experimentally verified in the public domain. The lack of data on its carcinogenicity, mutagenicity, and reproductive toxicity is a significant knowledge gap.

For researchers, scientists, and drug development professionals, it is imperative to handle **methyl ethanesulfonate** with caution, assuming it may possess genotoxic and carcinogenic properties based on its chemical class. It is strongly recommended that appropriate safety precautions for handling potent alkylating agents be followed.

Future research should prioritize the evaluation of **methyl ethanesulfonate** in a standard battery of genotoxicity tests, including the Ames test for mutagenicity and in vitro and in vivo micronucleus assays for clastogenicity. Should these short-term tests indicate genotoxic potential, long-term carcinogenicity bioassays in rodents would be warranted to definitively characterize its carcinogenic risk. Until such studies are conducted, any assessment of its carcinogenic potential must be considered speculative and based on structure-activity relationships with known carcinogens.

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